9-Fluorenesulfonic acid, potassium salt

Description

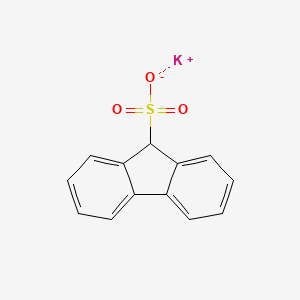

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;9H-fluorene-9-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3S.K/c14-17(15,16)13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13;/h1-8,13H,(H,14,15,16);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDCPFJDSHUXIPQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)S(=O)(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9KO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing Fluorene Based Sulfonic Acids Within Contemporary Chemical Research

Fluorene (B118485) and its derivatives are a class of polycyclic aromatic hydrocarbons that have garnered significant interest in contemporary chemical research due to their unique photoelectric properties, structural versatility, and thermal stability. researchgate.netresearchgate.net The fluorene molecule itself provides a rigid, planar, and electron-rich backbone that is highly suitable for constructing π-conjugated systems. researchgate.net This fundamental structure can be readily functionalized at several positions, most notably the C2, C7, and C9 atoms, allowing for the synthesis of a vast array of materials with tailored electronic and photophysical properties. researchgate.net

Within this extensive family, fluorene-based sulfonic acids and their salts represent a critical subclass of materials. The incorporation of sulfonic acid (-SO₃H) groups or their corresponding sulfonate salts onto the fluorene core imparts significant changes in the physicochemical properties of the parent molecule. These modifications are pivotal for applications where properties like water solubility, proton conductivity, or specific ionic interactions are desired.

In modern materials science, sulfonated fluorene-based polymers are at the forefront of research for proton exchange membranes (PEMs) used in fuel cells. researchgate.netacs.org These materials are investigated as potential alternatives to perfluorosulfonic acid polymers like Nafion due to their potential for high proton conductivity, good thermal stability, and reduced cost. researchgate.net The fluorene unit contributes to the mechanical and thermal robustness of the polymer backbone, while the pendant sulfonic acid groups provide the necessary hydrophilic domains for efficient proton transport. acs.org The strategic placement and density of these sulfonic acid groups allow researchers to fine-tune the membrane's properties, such as water uptake and ion exchange capacity (IEC), to optimize fuel cell performance. researchgate.netacs.org

Significance of Fluorenesulfonic Acid Derivatives in Modern Organic Synthesis and Materials Chemistry

Novel Synthetic Strategies for the Fluorenesulfonic Acid Core

The synthesis of the 9-fluorenesulfonic acid core is centered on the unique reactivity of the C9 position of the fluorene molecule. The hydrogen atoms at this position are notably acidic (pKa = 22.6 in DMSO), allowing for deprotonation to form the stable, aromatic fluorenyl anion. wikipedia.org This anion is a potent nucleophile, which facilitates electrophilic substitution specifically at the 9-position. wikipedia.org

A primary strategy for the synthesis of 9-fluorenesulfonic acid involves the direct sulfonation of fluorene. This can be achieved by treating fluorene with strong sulfonating agents. One classical approach utilizes chlorosulfonic acid (HSO₃Cl) or sulfuric acid (H₂SO₄) under carefully controlled temperature conditions, typically between 0–5°C, to introduce the sulfonic acid group at the desired C9 position. The low temperature is crucial to minimize potential side reactions and over-sulfonation at other positions on the aromatic rings.

Another potential pathway involves the reaction of the pre-formed fluorenyl anion with a suitable sulfur-containing electrophile. The formation of the fluorenyl anion can be accomplished using a strong base. Once formed, this nucleophilic anion can react with an electrophile like sulfur trioxide (SO₃) to yield the 9-fluorenesulfonic acid. wikipedia.orgquora.com This method leverages the inherent acidity of the C9 proton to ensure high regioselectivity.

The choice of the starting material is critical for directing the sulfonation. While sulfonation of fluorene itself can be directed to the 9-position, derivatives such as 9-fluorenone (B1672902) tend to undergo sulfonation at the 2 and 7 positions of the aromatic rings. google.com

| Reagent | Reaction Condition | Product | Reference |

| Chlorosulfonic acid | 0-5°C | 9-Fluorenesulfonic acid | |

| Sulfuric acid | Controlled temperature | 9-Fluorenesulfonic acid | |

| Fluorenyl anion and Sulfur trioxide | N/A | 9-Fluorenesulfonic acid | wikipedia.orgquora.com |

Optimized Reaction Pathways for Potassium Salt Formation

The conversion of 9-fluorenesulfonic acid to its corresponding potassium salt is a straightforward acid-base neutralization reaction.

Green Chemistry Principles and Sustainable Synthesis Approaches

In recent years, there has been a significant push towards developing more environmentally friendly chemical processes. For the synthesis of sulfonated aromatic compounds, this includes the use of greener solvents, milder reaction conditions, and the reduction of hazardous byproducts. researchgate.net One approach in green sulfonation is the use of sulfur trioxide complexes, which can be less aggressive than fuming sulfuric acid and reduce the amount of acidic waste.

Furthermore, research into fluorine-free S(VI) exchange chemistry presents a sustainable alternative to traditional methods that may use fluorinated reagents. acs.org The principles of using less hazardous reagents and minimizing waste are central to these green chemistry approaches. The development of catalytic systems for sulfonation that can operate under milder conditions and be recycled is also an active area of research.

Process Intensification and Scalability Studies

The transition from laboratory-scale synthesis to industrial production of this compound necessitates process intensification and scalability studies. Key considerations include reactor design, heat management, and reaction kinetics. For sulfonation reactions, which are often highly exothermic, efficient heat removal is critical to prevent side reactions and ensure product quality. asiachmical.com

Advanced reactor technologies, such as falling film reactors or microreactors, can offer significant advantages for sulfonation processes. acs.org These reactors provide a high surface-area-to-volume ratio, enabling better temperature control and mass transfer compared to traditional batch reactors. This can lead to higher yields, improved purity, and a safer process.

Optimization of feedstock and reagent delivery is also crucial for large-scale production. For instance, using diluted sulfur trioxide gas in a continuous process allows for precise stoichiometric control and minimizes the risk of runaway reactions. chemithon.com The recycling of unreacted materials and the efficient management of byproducts, such as the recovery of spent acid, are important for the economic viability and sustainability of the process. asiachmical.com

| Parameter | Optimization Strategy | Benefit | Reference |

| Reactor Type | Falling film or microreactor | Enhanced heat and mass transfer | acs.org |

| Reagent Control | Diluted SO₃ in a continuous flow | Improved safety and stoichiometry | chemithon.com |

| Waste Management | Recycling of spent acid | Reduced cost and environmental impact | asiachmical.com |

Regioselectivity and Stereochemical Control in Derivative Synthesis

The regioselectivity of the sulfonation of fluorene is highly dependent on the reaction conditions and the specific fluorene derivative used as the starting material. As previously mentioned, the acidic nature of the C9 protons in fluorene makes this position the most susceptible to electrophilic attack after deprotonation. wikipedia.org Therefore, by forming the fluorenyl anion, the sulfonation can be directed almost exclusively to the 9-position.

In contrast, if the 9-position is already substituted, as in the case of 9-fluorenone, electrophilic aromatic substitution will occur on the benzo-fused rings. For 9-fluorenone, sulfonation typically yields the 2,7-disubstituted product. google.com This highlights the powerful directing effect of the substituents on the fluorene core.

As the 9-position of fluorene is a single carbon atom and the resulting sulfonic acid group is achiral, stereochemical control is not a factor in the synthesis of 9-fluorenesulfonic acid itself. However, if the fluorene core were to contain chiral centers, or if chiral reagents were used, then stereochemical considerations would become important.

Information regarding the catalytic and mediating roles of this compound in chemical transformations is not available in the public domain.

Extensive searches of scientific literature and chemical databases have yielded no specific studies or detailed research findings on the use of this compound as a catalyst or mediator in chemical reactions. While there is a broad body of research on the applications of fluorene-based compounds and sulfonic acids in catalysis, information specifically pertaining to the catalytic activity of this compound is absent.

The available literature focuses on the following related but distinct areas:

Fluorene derivatives as ligands: Many fluorene-based molecules are utilized as ligands that coordinate with metal centers to form catalysts. In these cases, the catalytic activity originates from the metal complex, and the fluorene derivative serves to modify the catalyst's properties.

Sulfonic acids as catalysts: Both organic and inorganic materials functionalized with sulfonic acid groups are well-known acid catalysts for various organic transformations. However, this is a general class of catalysts, and no specific data for the potassium salt of 9-fluorenesulfonic acid has been reported.

General properties of fluorene: The fluorene molecule itself is a polycyclic aromatic hydrocarbon, and its derivatives have applications in materials science and medicinal chemistry.

Without any published research on the catalytic applications of this compound, it is not possible to provide an accurate and informative article on its catalytic and mediating roles as requested. The creation of such an article would require speculative and unverified information, which falls outside the scope of scientifically accurate reporting.

Therefore, the detailed article focusing on the catalytic and mediating roles of this compound, as outlined in the prompt, cannot be generated at this time due to the lack of available scientific data.

Advanced Analytical and Spectroscopic Characterization Techniques for 9 Fluorenesulfonic Acid, Potassium Salt

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

FT-IR Spectroscopy The FT-IR spectrum of 9-Fluorenesulfonic acid, potassium salt is expected to be dominated by the characteristic absorption bands of the sulfonate group and the aromatic fluorene (B118485) skeleton. researchgate.netnih.govnih.govnasa.govpolimi.it The key vibrational modes would include:

S=O Stretching: Strong, asymmetric and symmetric stretching vibrations of the sulfonate group (SO₃⁻) are expected in the regions of 1260-1150 cm⁻¹ and 1070-1030 cm⁻¹, respectively.

S-O Stretching: A stretching vibration for the S-O bond is also anticipated, typically around 1042 cm⁻¹. researchgate.net

Aromatic C-H Stretching: These vibrations are expected to appear above 3000 cm⁻¹.

Aromatic C=C Stretching: Multiple bands in the 1600-1450 cm⁻¹ region are characteristic of the fluorene ring system.

C-H Bending: Out-of-plane bending vibrations of the aromatic C-H bonds will give rise to strong absorptions in the 900-650 cm⁻¹ region, which are often diagnostic of the substitution pattern of the aromatic ring.

Raman Spectroscopy Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, offers complementary information to FT-IR. researchgate.netacs.orgresearchgate.netjournalssystem.com For this compound, characteristic Raman signals would include:

Symmetric S=O Stretching: A strong, symmetric stretching band for the sulfonate group.

Aromatic Ring Vibrations: The breathing modes of the aromatic rings in the fluorene structure are expected to be strong in the Raman spectrum.

C-C and C-H Vibrations: Various stretching and bending modes of the carbon skeleton and C-H bonds will also be present.

Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Sulfonate (SO₃⁻) | Asymmetric S=O Stretch | 1260-1150 (Strong) | Weak |

| Sulfonate (SO₃⁻) | Symmetric S=O Stretch | 1070-1030 (Strong) | Strong |

| Aromatic C-H | Stretch | > 3000 (Medium) | Medium |

| Aromatic C=C | Ring Stretch | 1600-1450 (Multiple, Medium) | Strong |

| Aromatic C-H | Out-of-plane Bend | 900-650 (Strong) | Weak |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. libretexts.orgwikipedia.orgmiamioh.edu

For this compound (C₁₃H₉KO₃S), the molecular weight can be readily calculated. Using a soft ionization technique like Electrospray Ionization (ESI), one would expect to observe the molecular ion or related species. In negative ion mode ESI-MS, the fluorenesulfonate anion [C₁₃H₉SO₃]⁻ would be expected at m/z 257. In positive ion mode, adducts with cations like sodium or potassium might be observed.

Under conditions that induce fragmentation, such as in tandem mass spectrometry (MS/MS), characteristic fragmentation patterns would emerge. A common fragmentation pathway for aryl sulfonates is the loss of sulfur dioxide (SO₂), which has a mass of 64 Da. aaqr.org Another potential fragmentation is the loss of the entire sulfonate group.

Expected Mass Spectrometric Data for this compound

| Ion | Formula | Expected m/z | Technique/Mode | Notes |

|---|---|---|---|---|

| [M-K]⁻ | [C₁₃H₉SO₃]⁻ | 257 | ESI (-) | Fluorenesulfonate anion |

| [M-K-SO₂]⁻ | [C₁₃H₉O]⁻ | 193 | ESI (-) MS/MS | Loss of SO₂ from the fluorenesulfonate anion |

Chromatographic Methods (HPLC, GC) for Separation and Quantitative Analysis

Chromatographic techniques are essential for separating components of a mixture and for quantitative analysis. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of non-volatile and thermally sensitive compounds like this compound. hplc.eusielc.comprimescholars.comnih.govepa.gov

High-Performance Liquid Chromatography (HPLC) A reversed-phase HPLC method would be the most common approach for analyzing this compound. In this setup, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Due to its ionic nature, the addition of a buffer to the mobile phase may be necessary to ensure good peak shape and reproducible retention times. Detection is commonly achieved using a UV detector, as the fluorene ring system is strongly UV-active. Quantitative analysis can be performed by creating a calibration curve from standards of known concentration.

Gas Chromatography (GC) Gas chromatography is generally not suitable for the direct analysis of ionic and non-volatile compounds like this compound. However, it could potentially be used if the compound is first derivatized to a more volatile and thermally stable form.

Typical HPLC Parameters for Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-phase (e.g., C18, 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of water and acetonitrile (or methanol), possibly with a buffer |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength corresponding to the absorbance maximum of the fluorene chromophore |

| Temperature | Ambient or controlled (e.g., 30 °C) |

Single Crystal X-ray Diffraction for Solid-State Structural Elucidation

While the specific crystal structure of this compound is not publicly available, analysis of other fluorene derivatives reveals that the fluorene ring system is nearly planar. hplc.euresearchgate.net A single crystal X-ray diffraction study of this compound would be expected to confirm this planarity. It would also reveal the geometry of the sulfonate group and the coordination of the potassium cation with the sulfonate oxygen atoms and potentially with water molecules if the crystal is a hydrate. The packing of the ions in the crystal lattice would be dictated by a combination of ionic interactions between the potassium cations and sulfonate anions, as well as π-π stacking interactions between the planar fluorene rings.

Computational and Theoretical Investigations of 9 Fluorenesulfonic Acid, Potassium Salt

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and energetic properties of molecules. nih.gov For 9-fluorenesulfonic acid, potassium salt, these methods can provide fundamental insights into its stability, reactivity, and molecular orbital landscape.

The primary objectives of such calculations would be to determine the optimized molecular geometry, calculate the energies of the frontier molecular orbitals (HOMO and LUMO), and map the electron density distribution. The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons. The HOMO-LUMO gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of the molecule. semanticscholar.org

First-principles calculations, which have been applied to other fluorene (B118485) derivatives, could also elucidate properties like bistability between different electronic states (e.g., polar singlet vs. non-polar triplet states), although this is more relevant for specific substituted fluorenes. rsc.org For the potassium salt, calculations would model the ionic interaction between the sulfonate anion and the potassium cation, providing insight into the nature of this bond.

Table 1: Illustrative Data from Quantum Chemical Calculations This table illustrates the type of data that would be generated from DFT calculations for the 9-fluorenesulfonate anion. The values are hypothetical and for descriptive purposes only.

| Calculated Property | Hypothetical Value | Significance |

| Energy of HOMO | -6.5 eV | Indicates electron-donating capability. |

| Energy of LUMO | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity. |

| Total Dipole Moment | 8.2 D | Quantifies the overall polarity of the molecule. |

| Mulliken Charge on S | +2.1 | Provides insight into local charge distribution. |

| Mulliken Charge on O | -0.8 | Indicates the negative charge localization on oxygen atoms. |

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. acs.org For this compound, MD simulations would be invaluable for understanding its behavior in a condensed phase, particularly in solution. These simulations can model how the ionic salt interacts with solvent molecules, such as water, and with other ions. nih.gov

Key outputs from MD simulations include radial distribution functions (RDFs), which describe the probability of finding one particle at a certain distance from another. For instance, an RDF for the potassium ion and the oxygen atoms of the sulfonate group would reveal information about ion pairing, while an RDF for the potassium ion and water molecules would describe its hydration shell. nih.gov

Table 2: Potential Outputs from Molecular Dynamics Simulations This table outlines the kind of insights that MD simulations could provide for this compound in an aqueous solution.

| Simulation Parameter/Output | Information Gained |

| K⁺-Sulfonate Oxygen RDF | Describes the extent and nature of ion pairing in solution. |

| K⁺-Water Oxygen RDF | Characterizes the structure and size of the potassium ion's hydration shell. |

| Water-Fluorene RDF | Shows how water molecules arrange around the hydrophobic fluorene ring. |

| Mean Square Displacement (MSD) | Used to calculate the self-diffusion coefficients of the ions and solvent. |

| Solvation Free Energy | The energy change associated with dissolving the salt in the solvent. |

Prediction of Spectroscopic Signatures and Vibrational Modes

Computational methods can predict spectroscopic data, which is crucial for the identification and characterization of a compound. By calculating the vibrational frequencies of this compound, one can generate theoretical Infrared (IR) and Raman spectra. These predicted spectra can then be compared with experimental data to confirm the molecular structure.

These calculations are typically performed using DFT methods. nih.gov After finding the optimized geometry of the molecule, a frequency calculation is performed. The results provide a list of vibrational modes, their corresponding frequencies (usually in cm⁻¹), and their IR and Raman intensities. Each vibrational mode corresponds to a specific type of atomic motion, such as the stretching of the S=O bonds, the C-S bond, or various bending and rocking motions of the fluorene ring structure.

For example, the symmetric and asymmetric stretching modes of the sulfonate group (SO₃⁻) are expected to produce strong absorptions in the IR spectrum, and their calculated positions would be a key feature for comparison with experimental results.

Table 3: Example of Predicted Vibrational Frequencies This table provides a hypothetical example of calculated vibrational modes for the 9-fluorenesulfonate anion.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted IR Intensity | Description |

| ν_as(SO₃⁻) | 1250 | High | Asymmetric stretch of the sulfonate group. |

| ν_s(SO₃⁻) | 1080 | Medium | Symmetric stretch of the sulfonate group. |

| ν(C-S) | 750 | Medium | Stretch of the carbon-sulfur bond. |

| γ(C-H) | 820 | High | Out-of-plane C-H bending of the aromatic rings. |

| Ring Deformation | 1450 | Low | In-plane deformation of the fluorene rings. |

Structure-Reactivity and Structure-Property Relationship Studies

Structure-Reactivity or Structure-Property Relationship studies, often employing Quantitative Structure-Activity Relationship (QSAR) models, aim to correlate a molecule's structural or computed properties with its activity or physical properties. nih.govresearchgate.net For this compound, such studies could be used to predict its behavior in various applications or to design new derivatives with enhanced properties.

These models are built by first calculating a set of "molecular descriptors" for a series of related compounds. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume), or topological. semanticscholar.org Then, statistical methods like multiple linear regression (MLR) or artificial neural networks (ANN) are used to create a mathematical model that links these descriptors to an observed property (e.g., solubility, reactivity, biological activity). researchgate.net

For instance, a QSAR model could be developed for a series of substituted fluorenesulfonic acids to predict their solubility in different solvents. nih.gov The model might find that solubility is correlated with the calculated dipole moment and the surface area of the molecule. This information would be highly valuable for guiding the synthesis of new derivatives with desired solubility characteristics.

Table 4: Descriptors for Structure-Property Relationship Models

| Descriptor Class | Example Descriptors | Potential Correlated Property |

| Electronic | HOMO/LUMO Energies, Dipole Moment, Partial Charges | Reactivity, Intermolecular Interactions |

| Steric/Topological | Molecular Weight, Molecular Volume, Polar Surface Area | Solubility, Permeability |

| Thermodynamic | Heat of Formation, Solvation Energy | Stability, Phase Behavior |

Applications of 9 Fluorenesulfonic Acid, Potassium Salt in Specialized Chemical Fields

Intermediate in the Synthesis of Fine Chemicals and Active Pharmaceutical Ingredients (APIs)

The fluorene (B118485) scaffold is a significant structural motif in a variety of pharmacologically active compounds, and its derivatives are of profound interest as building blocks for the production of drugs and pharmaceuticals. nih.govmdpi.com The reactivity at the C-9 position of fluorene is often exploited for the synthesis of more complex molecules. researchgate.netmdpi.com 9-Fluorenesulfonic acid, potassium salt can serve as a key intermediate in the synthesis of various fluorene derivatives with potential therapeutic applications.

The sulfonic acid group at the 9-position can act as a leaving group or be chemically transformed, providing a versatile handle for introducing other functional groups. This is particularly relevant in the synthesis of 9,9-disubstituted fluorene derivatives, which are common in medicinal chemistry. acs.orgnih.govresearchgate.net For instance, the synthesis of various fluorene-based compounds with potential anticancer or other therapeutic activities often involves the modification of the 9-position. nih.gov While direct synthesis routes starting from this compound are not extensively documented in publicly available literature, the principle of using sulfonated intermediates for further functionalization is a well-established strategy in organic synthesis.

Table 1: Examples of Fluorene Derivatives in Pharmaceutical Research (Note: This table illustrates the importance of the fluorene scaffold in medicinal chemistry; it does not imply direct synthesis from this compound.)

| Fluorene Derivative Class | Therapeutic Area of Interest | Research Finding |

| Dibenzofulvene derivatives | Antitumor | Modification at the 9-position influences biological activity. |

| 9,9-disubstituted fluorenes | Antiviral, Anticancer | Substitution at the C-9 position is crucial for activity. acs.orgnih.govresearchgate.net |

The development of novel APIs often relies on the efficient synthesis of complex molecular architectures. The availability of functionalized building blocks like this compound can streamline these synthetic pathways, enabling the exploration of a wider range of chemical space in drug discovery programs.

Component in the Development of Electronic Materials

Fluorene-based polymers have emerged as a critical class of materials for organic electronic devices, including organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors. nbinno.com The electronic and photophysical properties of these polymers can be finely tuned by modifying the fluorene monomer, particularly at the 9-position. mdpi.com The substitution at the C-9 position with two alkyl or aryl groups is a common strategy to enhance solubility and prevent aggregation, which is crucial for device performance. acs.orgnih.govresearchgate.net

This compound, can be considered a precursor for the synthesis of these essential 9,9-disubstituted fluorene monomers. The sulfonic acid group can be replaced through nucleophilic substitution reactions to introduce the desired side chains. The resulting monomers are then polymerized, often through methods like Suzuki or Sonogashira coupling at the 2 and 7 positions of the fluorene ring, to create high-performance conjugated polymers. mdpi.com

Table 2: Properties of Fluorene-Based Polymers for Electronic Applications

| Polymer Type | Key Property | Application |

| Poly(9,9-dialkylfluorene)s | High photoluminescence efficiency, good charge transport | Blue-emitting layers in OLEDs mdpi.com |

| Fluorene-based copolymers | Tunable bandgap, improved stability | Active layer in organic solar cells and transistors |

The ability to functionalize the 9-position is a cornerstone of fluorene chemistry for electronic applications. The use of intermediates like this compound, provides a potential pathway to access a diverse range of fluorene monomers, thereby enabling the development of new generations of organic electronic materials with tailored properties. nbinno.com

Precursor for Polymer Monomers and Surfactants

The dual nature of this compound, with its hydrophobic fluorene core and hydrophilic sulfonate group, suggests its potential as a precursor for surfactants. Sulfonated aromatic hydrocarbons are a known class of surfactants, and the rigid, polycyclic aromatic structure of fluorene can impart unique interfacial properties. While specific examples of surfactants derived directly from this compound are not widely reported, the fundamental molecular structure is conducive to surfactant activity.

More significantly, as detailed in the previous section, this compound is a potential precursor for a wide variety of polymer monomers. The synthesis of 9,9-disubstituted fluorenes is a critical step in producing fluorene-based polymers for high-tech applications. acs.orgnih.govresearchgate.net The functionalization at the 9-position, which can be initiated from the sulfonic acid group, is key to controlling the properties of the resulting polymer. mdpi.com

Furthermore, the polymerization of fluorene derivatives can also occur through reactions involving the 9-position itself, leading to different polymer architectures. For example, poly(azomethines) based on fluorene have been synthesized and show interesting optical properties. elsevierpure.com

Development of Fluorescent Probes and Tracers

The inherent fluorescence of the fluorene ring system makes it an excellent scaffold for the development of fluorescent probes and tracers. spiedigitallibrary.orgucf.edu These molecules are designed to detect specific analytes or to track the flow of substances in various systems.

The design of a fluorescent probe based on a fluorene scaffold involves several key principles:

Fluorophore Core: The fluorene unit provides a rigid and highly fluorescent core with a high quantum yield. spiedigitallibrary.org

Recognition Moiety: To create a sensor for a specific analyte, a recognition moiety is attached to the fluorene core. This could be a group that selectively binds to a metal ion, an anion, or a biomolecule. The sulfonic acid group in this compound, or a derivative thereof, can serve as an attachment point for such a moiety.

Signaling Mechanism: The binding of the analyte to the recognition moiety should induce a change in the fluorescence properties of the fluorene core. This can be a "turn-on" or "turn-off" response, or a shift in the emission wavelength. nih.govacs.org

Solubility and Biocompatibility: For biological applications, the probe must be soluble in aqueous media and non-toxic. The presence of the sulfonate group can enhance water solubility. nih.gov

Fluorenone-based sensors, which can be synthesized from fluorene derivatives, have been developed for the detection of ions like iodide. nih.govacs.org The design of these sensors often relies on the electronic interplay between the fluorenone core and the recognition site.

Sulfonated aromatic hydrocarbons, such as naphthalene (B1677914) sulfonates, are well-established as effective tracers in geothermal reservoirs and other hydrological systems. Their performance is evaluated based on several criteria:

Detectability: They should be detectable at very low concentrations, often in the parts-per-trillion range, using techniques like high-performance liquid chromatography (HPLC) with fluorescence detection.

Stability: Tracers must be stable under the harsh conditions of the system being studied, which can include high temperatures and pressures.

Low Adsorption: They should exhibit minimal adsorption onto rock formations or other surfaces to ensure that their transport accurately reflects the fluid flow.

Environmental Benignity: Tracers should be non-toxic and environmentally safe.

While the use of fluorene sulfonates as tracers is not as extensively documented as that of naphthalene sulfonates, the chemical principles are similar. The sulfonate group imparts water solubility, and the fluorene core provides a strong fluorescent signal for detection. The performance of a potential fluorene sulfonate tracer would need to be evaluated in laboratory and field studies to determine its stability, adsorption characteristics, and detection limits in the specific environment of interest.

Future Research Directions and Interdisciplinary Potential of 9 Fluorenesulfonic Acid, Potassium Salt

Integration into Advanced Materials and Nanotechnology

The distinct properties of the fluorene (B118485) backbone, such as its thermal stability and charge transport capabilities, make it a valuable component in the design of advanced materials. mdpi.com The introduction of a sulfonic acid group, particularly as a potassium salt, offers a pathway to modulate solubility and interfacial properties, opening up new possibilities in nanotechnology and materials science.

Future research could focus on the incorporation of 9-Fluorenesulfonic acid, potassium salt into conjugated polymers for organic electronics. acs.org Sulfonic acid-functionalized fluorene units have already shown promise in developing interlayer materials for organic solar cells (OSCs). acs.org The potassium salt derivative could be investigated for its role in modifying electrode work functions and improving charge extraction efficiency in devices like organic light-emitting diodes (OLEDs) and perovskite solar cells.

In the realm of nanotechnology, the amphiphilic nature that could be imparted by the sulfonate group might be exploited for the directed self-assembly of fluorene-based nanomaterials. This could lead to the formation of well-defined nanostructures such as micelles, vesicles, or nanofibers with tunable optical and electronic properties. These nanostructures could find applications in areas like nano-optics, drug delivery, and templated synthesis of other nanomaterials.

A summary of potential research directions in advanced materials and nanotechnology is presented in the table below.

| Research Area | Potential Application of this compound | Desired Outcome |

| Organic Electronics | Interfacial layer in OLEDs and OSCs | Improved device efficiency and stability |

| Nanomaterials | Building block for self-assembled nanostructures | Controlled morphology and tunable properties |

| Composite Materials | Functional additive in polymer composites | Enhanced mechanical and conductive properties |

Exploration in Sustainable Chemistry and Green Industrial Processes

The principles of green chemistry emphasize the use of less hazardous chemicals and the design of more efficient chemical processes. primescholars.com The inherent properties of this compound suggest several avenues for its exploration within this framework.

One area of investigation could be its use as a catalyst or catalyst support in green chemical synthesis. The sulfonic acid group is a known catalytic moiety for various acid-catalyzed reactions. Immobilizing this functional group on the rigid fluorene scaffold could lead to the development of recoverable and reusable solid acid catalysts, reducing waste and improving process efficiency. The potassium salt form could also be explored for its potential catalytic activity or as a precursor to other catalytically active metal salts.

Furthermore, the potential for this compound to act as a phase-transfer catalyst in biphasic reaction systems could be explored. Its ability to partition between aqueous and organic phases, facilitated by the ionic salt and the organic fluorene core, could be advantageous for reactions involving reactants with different solubilities, a common challenge in industrial chemical processes. The use of such catalysts can reduce the need for volatile organic solvents, aligning with the goals of sustainable chemistry. primescholars.com

Novel Applications in Sensing and Diagnostic Technologies

Fluorene and its derivatives are well-known for their fluorescent properties, which makes them excellent candidates for the development of chemical sensors and diagnostic tools. tue.nl The high fluorescence quantum yields and good photostability of the fluorene core provide a sensitive signaling mechanism. mdpi.com

Future research can be directed towards developing sensors based on this compound for the detection of various analytes. The sulfonic acid group can act as a recognition site for specific ions or molecules, and its interaction with an analyte could lead to a measurable change in the fluorescence of the fluorene unit. For instance, sensors for metal ions, pH, or specific biomolecules could be designed. The water solubility imparted by the potassium sulfonate group is a significant advantage for applications in biological and environmental sensing, where aqueous media are prevalent.

Moreover, the integration of this compound into polymer matrices or onto the surface of nanoparticles could lead to the development of robust and reusable sensing platforms. For example, a thin film sensor incorporating this compound could be used for the continuous monitoring of environmental pollutants in water. In the field of diagnostics, the compound could be functionalized with biorecognition elements, such as antibodies or DNA aptamers, to create highly specific fluorescent probes for disease biomarkers. acs.org

| Analyte Type | Sensing Mechanism | Potential Application |

| Metal Ions | Coordination with sulfonate group | Environmental monitoring, clinical diagnostics |

| pH | Protonation/deprotonation of sulfonate group | Biological imaging, process control |

| Biomolecules | Specific binding leading to fluorescence change | Disease diagnosis, drug discovery |

Computational Design of New Derivatives with Tailored Functionality

Computational chemistry and molecular modeling have become indispensable tools for the rational design of new molecules with specific properties. cognizancejournal.com Density Functional Theory (DFT) and other computational methods can be employed to predict the electronic, optical, and chemical properties of this compound and its derivatives before their synthesis. cognizancejournal.comresearchgate.net

Future research in this area will likely focus on the in silico design of new fluorene-based molecules derived from this compound. By systematically modifying the fluorene core with different functional groups, computational studies can predict how these changes will affect properties such as the HOMO-LUMO energy gap, absorption and emission wavelengths, and charge transport characteristics. mdpi.comcognizancejournal.com This approach can accelerate the discovery of new materials for specific applications, such as identifying the optimal derivative for a blue-emitting OLED or a highly selective sensor for a particular analyte.

For example, computational screening could be used to explore the effect of adding electron-donating or electron-withdrawing groups to the fluorene backbone of 9-Fluorenesulfonic acid. This would allow for the fine-tuning of its photophysical properties for sensing applications. Similarly, modeling the interaction of different derivatives with target analytes can help in designing sensors with enhanced selectivity and sensitivity. This predictive power of computational chemistry can significantly reduce the experimental effort and resources required for the development of new functional materials.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 9-fluorenesulfonic acid, potassium salt in laboratory settings?

- Synthesis : Adapt protocols for analogous fluorinated sulfonic acid salts, such as dissolving fluorenesulfonic acid in aqueous potassium hydroxide under inert conditions. Monitor pH to ensure complete neutralization and precipitate the potassium salt via solvent evaporation or recrystallization .

- Characterization :

- Purity : Use gravimetric analysis (e.g., precipitation with perchloric acid in ethanol, as per historical potassium determination methods) .

- Structural Confirmation : Employ LC-MS/MS for molecular weight verification and NMR (¹H/¹³C) to confirm sulfonic acid group coordination .

- Table 1 : Common Characterization Techniques

| Technique | Application | Reference |

|---|---|---|

| LC-MS/MS | Molecular weight and purity | |

| Gravimetry | Potassium quantification | |

| NMR | Structural elucidation |

Q. Which analytical techniques are optimal for quantifying potassium content in fluorinated sulfonic acid salts?

- Gravimetric Methods : Precipitate potassium as perchlorate in alcoholic media, filter, and weigh. This method is cost-effective but requires rigorous control of solvent concentration .

- Ion Chromatography (IC) : Provides high sensitivity for dissolved potassium ions in aqueous matrices. Calibrate using certified potassium sulfate standards .

- Challenges : Fluorinated matrices may interfere with traditional flame photometry; prioritize IC or inductively coupled plasma (ICP) methods .

Advanced Research Questions

Q. How does the structural configuration of this compound affect its electrochemical stability in fuel cell applications?

- Methodology :

- Conductivity Studies : Dissociate the salt in phosphoric acid and measure ionic conductivity via impedance spectroscopy. Compare with analogues like C4/C6 perfluoroalkyl sulfonates .

- Stability Testing : Expose the compound to elevated temperatures (e.g., 80–100°C) in fuel cell conditions and monitor decomposition products using LC-MS/MS .

Q. What methodological challenges arise when assessing the environmental persistence of this compound compared to legacy PFAS?

- Data Limitations : Scarcity of experimental degradation data (e.g., half-life in soil/water) necessitates reliance on computational models (e.g., QSAR), which may underestimate persistence .

- Experimental Design :

- Microcosm Studies : Incubate the compound in environmental matrices (soil, water) and track degradation via LC-HRMS. Include controls with known PFAS (e.g., PFOS) for comparison .

- Defluorination Analysis : Use ¹⁹F NMR to quantify fluoride release as a proxy for C-F bond cleavage .

Q. How can researchers resolve contradictions in PFAS alternative studies when experimental data is limited?

- Triangulation Approach : Combine computational predictions (e.g., persistence/bioaccumulation models) with targeted lab experiments (e.g., OECD 301B biodegradation tests) to validate hypotheses .

- Case Study : If model-data discrepancies occur (e.g., predicted vs. observed half-life), refine models using experimental partition coefficients (log Kow) and solubility data .

Methodological Considerations for Data Interpretation

- Contradiction Analysis : When conflicting data arise (e.g., solubility vs. persistence), conduct sensitivity analyses to identify variables (e.g., pH, temperature) driving discrepancies .

- Quality Criteria : Ensure data reproducibility by adhering to standardized protocols (e.g., ISO guidelines for PFAS analysis) and reporting measurement uncertainties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.